molecular formula C9H6N2O3 B1603932 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid CAS No. 478677-93-9

2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Cat. No.: B1603932
CAS No.: 478677-93-9
M. Wt: 190.16 g/mol
InChI Key: XKRQAICSWGTWRE-UHFFFAOYSA-N
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Description

“2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid” is a compound with the CAS Number: 478677-93-9 and a molecular weight of 190.16 . It is also known by its IUPAC name "oxo (1H-pyrrolo [2,3-b]pyridin-3-yl)acetic acid" .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, (2-Oxo-2,3-dihydroimidazo [1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H6N2O3 .

Scientific Research Applications

Quantum Chemical Properties

  • DFT and Quantum Chemical Investigation : The compound's electronic properties, including highest occupied and lowest unoccupied molecular orbital energies, were studied using Gaussian 94 and Hybrid B3LYP functional density with a 6-31G* basis set. This research provides insights into the molecular properties of the compound (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Synthesis and Structural Studies

Auxin Physiology

  • Molecular Probe for Auxin Physiology : The structural characterization of a similar compound, 1H-pyrrolo[2, 3-b]pyridine-3-acetic acid, highlights its resemblance to the natural plant growth hormone indole-3-acetic acid, suggesting its potential application in auxin physiology (Antolić, Kojić-Prodić, & Magnus, 2000).

Potential Energy Surface and Conformational Studies

  • Ab Initio Hartree-Fock Investigation : Studied the potential energy surface and reaction paths of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid, revealing insights into its stable conformer and intramolecular hydrogen bonding (Ramek & Tomić, 2001).

Novel Synthetic Routes

  • Novel Synthetic Routes : Explored various synthetic routes to create 1H-pyrrolo[2,3-b]pyridines, which could be extended to synthesize similar compounds like 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (Brodrick & Wibberley, 1975).

Characterization and Synthesis

  • Synthesis and Characterization : A novel compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, was synthesized and characterized, providing a foundation for further research into similar compounds (Zhao, 2005).

X-Ray Crystallography

  • Crystal Structure Analysis : The study of the crystal structure of fluroxypyr, a compound with structural similarities, offers insights into the arrangement of molecules in the crystal form, which can be relevant for the study of this compound (Park, Choi, Kwon, & Kim, 2016).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P305+351+338, and P302+352 .

Mechanism of Action

Target of Action

The primary target of 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, also known as 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, a-oxo-, is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its target, FGFR, by inhibiting its activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway plays a crucial role in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound disrupts these pathways and their downstream effects .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Properties

IUPAC Name

2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-7(9(13)14)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRQAICSWGTWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619980
Record name Oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478677-93-9
Record name Oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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